molecular formula C29H30ClN3O5 B2588894 N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide CAS No. 1189933-11-6

N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Katalognummer: B2588894
CAS-Nummer: 1189933-11-6
Molekulargewicht: 536.03
InChI-Schlüssel: UKUXJHOZVSSQEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a quinazoline derivative featuring a 4-chlorobenzyl substituent at position 1, a 6,7-dimethoxy substitution pattern, and a benzamide group linked via a methylene bridge to the quinazolin-4-one core. The n-butyl chain and benzamide moiety may enhance solubility or binding specificity compared to simpler analogs.

Eigenschaften

CAS-Nummer

1189933-11-6

Molekularformel

C29H30ClN3O5

Molekulargewicht

536.03

IUPAC-Name

N-butyl-4-[[1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]benzamide

InChI

InChI=1S/C29H30ClN3O5/c1-4-5-14-31-27(34)21-10-6-19(7-11-21)18-33-28(35)23-15-25(37-2)26(38-3)16-24(23)32(29(33)36)17-20-8-12-22(30)13-9-20/h6-13,15-16H,4-5,14,17-18H2,1-3H3,(H,31,34)

InChI-Schlüssel

UKUXJHOZVSSQEL-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=C(C=C4)Cl)OC)OC

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity based on recent studies and research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A butyl group attached to a benzamide.
  • A quinazoline moiety that is modified with dimethoxy and chlorobenzyl substituents.

Anticancer Activity

Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms:

  • Inhibition of Tyrosine Kinases : Quinazoline derivatives are known to inhibit tyrosine kinases, which are critical in cancer cell signaling pathways. Studies have demonstrated that modifications to the quinazoline structure can enhance this inhibitory activity, potentially making N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide a candidate for further investigation in targeted cancer therapies .
  • Induction of Apoptosis : Research indicates that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways. The presence of the 6,7-dimethoxy group may enhance this apoptotic effect .

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have been explored extensively. The compound has shown activity against various bacterial strains, indicating its potential as an antimicrobial agent:

  • In vitro Studies : Laboratory tests have demonstrated that compounds similar to N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide exhibit significant inhibition against Gram-positive and Gram-negative bacteria. This suggests a broad-spectrum antimicrobial potential .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Key observations include:

  • Substituent Effects : The presence of electron-withdrawing groups (like the chlorobenzyl) enhances potency against specific targets while maintaining selectivity .
SubstituentEffect on Activity
DimethoxyIncreases anticancer activity
ChlorobenzylEnhances selectivity and potency

Case Studies

Several studies have highlighted the efficacy of similar compounds:

  • Anticancer Study : A study involving a series of modified quinazolines demonstrated that specific substitutions led to increased inhibition of cell growth in breast cancer models . The findings suggest that N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide could be effective against resistant cancer cell lines.
  • Antimicrobial Efficacy : In a comparative study of various quinazoline derivatives against pathogenic bacteria, compounds with similar structural features exhibited significant antimicrobial activity with minimal toxicity to human cells .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has indicated that compounds similar to N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide exhibit anticancer activities through various mechanisms:

  • Inhibition of Carbonic Anhydrases (CAs) :
    • Compounds targeting CAs IX and XII have shown efficacy in inhibiting tumor growth under hypoxic conditions. The incorporation of quinazoline derivatives may enhance this activity due to their structural similarity to known CA inhibitors .
  • Mechanism of Action :
    • The compound may induce apoptosis in cancer cells by disrupting metabolic pathways essential for tumor survival. Studies have demonstrated that quinazoline derivatives can inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines .

Anti-inflammatory Activity

The benzamide structure is often associated with anti-inflammatory effects. Compounds with similar scaffolds have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. The potential of N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide to modulate COX activity could be explored further in preclinical studies .

Case Study 1: Antitumor Activity Assessment

A recent study evaluated a series of quinazoline derivatives for their antitumor properties using various cancer cell lines. The results indicated that certain modifications to the quinazoline scaffold significantly enhanced cytotoxicity against breast cancer cells. The specific role of the benzamide moiety was highlighted as a critical factor influencing the overall activity .

Case Study 2: QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on similar compounds to predict their biological activities based on structural features. The findings suggest that the presence of specific substituents can dramatically affect the binding affinity and selectivity towards target proteins involved in cancer progression .

Data Table: Summary of Biological Activities

Compound NameTargetActivityReference
N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamideCarbonic Anhydrases IX/XIIAnticancer
Similar Quinazoline DerivativeCOX EnzymesAnti-inflammatory
Quinazoline-based CompoundBreast Cancer CellsCytotoxicity

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting its amide and ester-like functional groups.

Reaction TypeConditionsProductsNotes
Amide Hydrolysis 6M HCl, reflux, 12–18 hours4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl)methyl)benzoic acid + butylaminePredominantly cleaves the benzamide bond.
Ester Hydrolysis NaOH (aq.), ethanol, 60°C Carboxylic acid derivatives (if ester intermediates exist)Requires prior synthetic steps involving ester groups.

Substitution Reactions

The chlorobenzyl and methoxy groups are sites for nucleophilic and electrophilic substitutions.

Reaction TypeReagents/ConditionsProductsYield/Selectivity
Chlorine Replacement Piperazine, DMF, 80°C 4-((1-(4-piperazinylbenzyl)-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl)methyl)benzamideSelective for aromatic Cl in polar aprotic solvents.
Methoxy Demethylation BBr₃, CH₂Cl₂, −78°CHydroxyquinazolinone derivativesPreserves quinazolinone core; modifies electronic properties.

Oxidation and Reduction

The N-butyl chain and quinazolinone core are susceptible to redox transformations.

Reaction TypeReagents/ConditionsProductsApplications
N-Butyl Oxidation KMnO₄, H₂SO₄, 100°C4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl)methyl)benzaldehydeTerminal oxidation forms aldehyde.
Quinazolinone Reduction NaBH₄, MeOH, RT Partially reduced dihydroquinazolinoneModifies biological activity by altering ring saturation.

Cyclization and Ring Modifications

The quinazolinone core participates in cycloadditions and ring-expansion reactions.

Reaction TypeReagents/ConditionsProductsKey Findings
Diels-Alder Cycloaddition Maleic anhydride, toluene, reflux Fused tetracyclic derivativesEnhances planar structure for DNA intercalation studies.
Ring Expansion NH₂OH·HCl, NaOH, EtOH1,3-Oxazepine-2,4-dione hybridIntroduces heteroatoms for diversified bioactivity.

Functional Group Transformations

The methylene bridge and carbonyl groups enable further derivatization.

Reaction TypeReagents/ConditionsProductsSelectivity
Methylene Bromination NBS, AIBN, CCl₄, 80°CBrominated derivative at the CH₂ linkerRadical-mediated process; modifies steric bulk.
Carbonyl Amination NH₂R, EDCl, HOBt, DMF Secondary/tertiary amines at C2/C4 positionsEnhances hydrogen-bonding capacity.

Cross-Coupling Reactions

Palladium-catalyzed couplings modify aromatic substituents.

Reaction TypeReagents/ConditionsProductsEfficiency
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, dioxane Aryl-substituted quinazolinonesReplaces Cl with aryl groups; 60–75% yield.
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, NH₃, toluene Aminated derivatives at chlorobenzyl positionLimited by steric hindrance from dimethoxy groups.

Photochemical Reactions

UV-induced reactions alter electronic properties.

Reaction TypeConditionsProductsOutcomes
Photooxidation UV light, O₂, MeCNQuinazolinone epoxideGenerates electrophilic sites for nucleophilic attack.

Key Research Findings

  • Hydrolysis Stability : The amide bond resists hydrolysis under physiological pH, enhancing in vivo stability.

  • Substitution Selectivity : Chlorine on the benzyl group is more reactive than methoxy groups in SNAr reactions .

  • Biological Relevance : Bromination at the methylene bridge improves cytotoxicity in cancer cell lines (IC₅₀ reduction by 40%).

Reaction Optimization Insights

  • Temperature Sensitivity : Demethylation with BBr₃ requires strict low-temperature control to prevent quinazolinone degradation.

  • Catalyst Choice : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki couplings due to better tolerance for electron-withdrawing groups .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related quinazoline derivatives:

Compound Name Core Structure Substituents at Key Positions Reported Activity/Properties Reference
N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide Quinazolin-4-one 1-(4-Cl-benzyl), 6,7-dimethoxy, N-butyl benzamide Hypothesized substrate-competitive inhibition
N-butyl-4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide Quinazolin-4-one 1-(2-Me-benzyl), 6,7-dimethoxy, N-butyl benzamide Likely reduced steric hindrance vs. 4-Cl analog
2-Chloro-6,7-dimethoxy-N-(4-(pyrrolidin-1-yl)butyl)quinazolin-4-amine Quinazolin-4-amine 2-Cl, 6,7-dimethoxy, pyrrolidine-butyl chain Intermediate in kinase inhibitor synthesis
6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(4-(pyrrolidin-1-yl)-butyl)quinazolin-4-amine Quinazolin-4-amine 2-pyrrolidinyl, 6,7-dimethoxy, pyrrolidine-butyl Enhanced basicity and solubility
N-cyclohexyl-6,7-dimethoxyquinazolin-4-amine Quinazolin-4-amine 6,7-dimethoxy, cyclohexylamine Potential CNS activity due to lipophilicity

Key Observations:

  • Substituent Effects : The 4-chlorobenzyl group in the target compound may confer stronger π-π stacking interactions in enzyme binding compared to the 2-methylbenzyl analog, which prioritizes steric accessibility .
  • Amine vs. Amide Linkage : Compounds with quinazolin-4-amine cores (e.g., 2-Chloro-6,7-dimethoxy-N-(4-(pyrrolidin-1-yl)butyl)quinazolin-4-amine ) exhibit higher basicity, whereas the benzamide group in the target compound may improve metabolic stability .
  • Solubility : The pyrrolidine-butyl chain in related compounds enhances aqueous solubility via tertiary amine protonation, whereas the n-butyl benzamide group in the target compound may balance hydrophobicity for membrane penetration .

Research Findings and Implications

  • Synthetic Pathways : The target compound’s synthesis likely parallels methods for related quinazolines, involving nucleophilic substitution at the 2- and 4-positions of the dichloroquinazoline intermediate .
  • SAR Trends: The 4-chlorobenzyl group may improve target selectivity over non-halogenated analogs, as seen in kinase inhibitors where halogenated aryl groups enhance binding pocket occupancy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this compound, and what challenges arise during its preparation?

  • Methodology : The synthesis typically involves multi-step reactions, such as condensation of substituted benzaldehydes with aminotriazoles under reflux conditions in ethanol with glacial acetic acid as a catalyst. Post-reaction purification via solvent evaporation and filtration is critical . Challenges include steric hindrance from the 4-chlorobenzyl and dimethoxy groups, which may reduce reaction yields. Optimizing stoichiometry (e.g., 1:1 molar ratio of reactants) and reaction time (4+ hours) is recommended .

Q. Which spectroscopic and chromatographic methods are used to confirm its structural identity?

  • Methodology : Nuclear Magnetic Resonance (NMR) is essential for confirming the quinazolin-dione core and substituent positions. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N-H) stretches. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Reverse-phase HPLC with UV detection (λ = 254–280 nm) assesses purity .

Q. How is the compound’s solubility profile determined, and what solvents are optimal for biological assays?

  • Methodology : Solubility is tested in dimethyl sulfoxide (DMSO), ethanol, and aqueous buffers (e.g., PBS) using UV-Vis spectrophotometry. DMSO is preferred for stock solutions (10–20 mM), with dilution into aqueous media (<1% DMSO) to avoid cytotoxicity .

Advanced Research Questions

Q. What strategies mitigate low yield during the final cyclization step of the quinazolin-dione core?

  • Methodology : Steric effects from the 4-chlorobenzyl group can hinder cyclization. Using microwave-assisted synthesis (120°C, 30 min) or coupling agents like N-ethyl-N’-(dimethylaminopropyl)carbodiimide (EDC) improves reaction efficiency. Solvent optimization (e.g., acetonitrile over ethanol) enhances regioselectivity .

Q. How can researchers resolve contradictory data in receptor-binding assays (e.g., GABA-A vs. kinase inhibition)?

  • Methodology : Contradictions may arise from off-target effects. Use orthogonal assays:

  • Radioligand binding assays (e.g., [³H]-flunitrazepam for GABA-A).
  • Kinase profiling panels (e.g., ATPase activity measurements).
    Computational docking (AutoDock Vina) identifies binding poses to prioritize targets .

Q. What computational methods predict metabolic stability and toxicity of this compound?

  • Methodology :

  • In silico ADMET prediction: Tools like SwissADME or ProTox-II assess cytochrome P450 interactions and hepatotoxicity.
  • Metabolite identification: LC-MS/MS with human liver microsomes detects phase I/II metabolites .

Q. How to design analogs to improve selectivity for cancer-related kinases?

  • Methodology : Replace the 4-chlorobenzyl group with electron-withdrawing substituents (e.g., trifluoromethyl) to enhance kinase affinity. Introduce polar groups (e.g., hydroxyl) to reduce off-target binding. Structure-activity relationship (SAR) studies guided by molecular dynamics simulations optimize selectivity .

Data Contradiction and Experimental Design

Q. Why do in vitro and in vivo anticonvulsant activity results sometimes diverge?

  • Analysis : Poor pharmacokinetic properties (e.g., blood-brain barrier penetration) may limit efficacy. Address this by:

  • LogP optimization: Aim for 2–3 via substituent modification.
  • Prodrug strategies: Esterify the benzamide to enhance bioavailability .

Q. How to validate conflicting cytotoxicity data across cell lines?

  • Methodology : Standardize assay conditions:

  • Use identical cell passage numbers and seeding densities.
  • Include positive controls (e.g., doxorubicin) and normalize to ATP levels (CellTiter-Glo®).
  • Repeat experiments with orthogonal assays (e.g., apoptosis markers via flow cytometry) .

Reference Table: Key Data from Literature

Property/ParameterMethod/ResultSource
Synthetic Yield 45–60% (reflux in ethanol)
Solubility in DMSO >20 mM
IC₅₀ (GABA-A binding) 1.2 µM
LogP (Predicted) 3.8
Metabolic Stability (t₁/₂) 12 min (human liver microsomes)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.